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Abstract
Nafamostat hydrochloride, a synthetic serine protease inhibitor, has garnered significant

attention for its broad-spectrum enzymatic inhibition.[1][2] Initially developed as an

anticoagulant, its therapeutic potential has expanded to include applications in pancreatitis, and

more recently, as an antiviral agent.[2][3] This technical guide provides an in-depth overview of

the primary enzymatic targets of Nafamostat hydrochloride, presenting quantitative inhibitory

data, detailed experimental methodologies for assessing its activity, and visualizations of the

key signaling pathways it modulates.

Introduction
Nafamostat hydrochloride is a potent, rapid-acting inhibitor of a wide range of serine

proteases.[4] These enzymes play critical roles in numerous physiological and pathological

processes, including blood coagulation, fibrinolysis, inflammation, and viral entry into host cells.

[3][5] The mechanism of action of Nafamostat involves the formation of a stable acyl-enzyme

intermediate with the catalytic serine residue within the active site of the target protease,

effectively blocking its function.[4] This guide focuses on the primary enzymatic targets of

Nafamostat, providing a consolidated resource for researchers and drug development

professionals.
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Primary Enzymatic Targets and Inhibitory Potency
Nafamostat exhibits inhibitory activity against a diverse array of serine proteases. Its primary

targets are key enzymes in the coagulation cascade, the complement system, and cellular

proteases exploited by viruses for cell entry. The inhibitory potency of Nafamostat against these

enzymes is typically quantified by the half-maximal inhibitory concentration (IC50) and the

inhibition constant (Ki). The table below summarizes the available quantitative data for the

primary enzymatic targets of Nafamostat hydrochloride.
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Target Enzyme Parameter Value
Organism/Syst
em

Reference(s)

Coagulation

Factors

Thrombin (Factor

IIa)
IC50 0.1 µM Human [6]

Factor Xa IC50 21.1 µM Human [7]

Factor XIIa Ki 105 nM Human [7]

Fibrinolytic

System

Plasmin IC50 - - [6]

Kallikrein-Kinin

System

Kallikrein IC50 - Human [8]

Complement

System

C1r IC50 0.1 µM - [6]

C1s IC50 0.02 µM - [6]

Digestive

Enzymes

Trypsin Ki 15 nM - [9]

Trypsin IC50 0.02 µM - [6]

Other Proteases

Tryptase Ki 95.3 pM Human [9]

TMPRSS2 IC50 0.27 nM Human [5]

TMPRSS2
EC50 (SARS-

CoV-2)
11 nM

Human (Calu-3

cells)
[6][10]
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uPA IC50 2.5 nM - [6]

Matriptase IC50 4.2 nM - [6]

Note: IC50 and Ki values can vary depending on the specific assay conditions, including

substrate and enzyme concentrations. The data presented here are for comparative purposes.

Key Signaling Pathways Modulated by Nafamostat
Nafamostat's therapeutic effects are a direct consequence of its ability to inhibit key serine

proteases in critical signaling pathways. The following diagrams, generated using the DOT

language, illustrate the points of inhibition by Nafamostat in the coagulation cascade, the

complement pathway, and the TMPRSS2-mediated viral entry of SARS-CoV-2.

Inhibition of the Coagulation Cascade
Nafamostat's anticoagulant properties stem from its inhibition of multiple serine proteases in

the coagulation cascade, including thrombin and Factor Xa.[3]
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Inhibition of the Coagulation Cascade by Nafamostat.

Modulation of the Complement System
Nafamostat has been shown to inhibit the classical complement pathway by targeting C1r and

C1s, two key serine proteases involved in its activation.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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